molecular formula C16H17FN4O2S B11092525 2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide

2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide

Cat. No.: B11092525
M. Wt: 348.4 g/mol
InChI Key: FKEWGMCWEOEKRV-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenyl group and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 2-chloro-N-(4-fluorophenyl)acetamide.

    Thioamide Formation: The intermediate is then reacted with 4-methoxyaniline in the presence of a base such as triethylamine to form the desired thioamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Fluorophenyl)amino]-N-(4-methoxyphenyl)acetamide
  • 2-[(4-Fluorophenyl)amino]-N-(4-methoxyphenyl)thioacetamide

Uniqueness

Compared to similar compounds, 2-[(4-Fluorophenyl)amino]-N-{[(4-methoxyphenyl)carbamothioyl]amino}acetamide exhibits unique properties due to the presence of both fluorophenyl and methoxyphenyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17FN4O2S

Molecular Weight

348.4 g/mol

IUPAC Name

1-[[2-(4-fluoroanilino)acetyl]amino]-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C16H17FN4O2S/c1-23-14-8-6-13(7-9-14)19-16(24)21-20-15(22)10-18-12-4-2-11(17)3-5-12/h2-9,18H,10H2,1H3,(H,20,22)(H2,19,21,24)

InChI Key

FKEWGMCWEOEKRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)CNC2=CC=C(C=C2)F

Origin of Product

United States

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